1-(3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)ethanone
Description
Properties
IUPAC Name |
1-[3-[3-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO2/c1-9(19)10-4-2-5-11(8-10)20-13-12(14(15,16)17)6-3-7-18-13/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPVDINVIDQNIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OC2=C(C=CC=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)ethanone, with the molecular formula C₁₄H₁₀F₃NO₂ and a molecular weight of 281.23 g/mol, has garnered interest in medicinal chemistry due to its potential biological activities. The trifluoromethyl group is known to enhance biological properties by modulating lipophilicity and electronic characteristics, making such compounds valuable in drug development.
- Molecular Formula : C₁₄H₁₀F₃NO₂
- Molecular Weight : 281.23 g/mol
- CAS Number : 1427460-55-6
- Storage Conditions : Ambient temperature
Biological Activity Overview
The biological activity of this compound can be summarized through various studies highlighting its pharmacological effects, particularly in neuroprotection and antimicrobial activity.
Neuroprotective Properties
Recent studies have indicated that derivatives of trifluoromethyl-substituted compounds exhibit neuroprotective effects. For instance, a related compound, (R)-1-[3-(trifluoromethyl)phenyl]ethanol, has been identified as a key chiral building block for synthesizing neuroprotective agents. The compound's effectiveness stems from its ability to inhibit certain enzymes involved in neurodegenerative processes, thus providing a protective effect against neuronal damage .
Antimicrobial Activity
The presence of the trifluoromethyl group has been shown to enhance the antimicrobial properties of various compounds. In particular, studies involving similar structures have demonstrated significant antichlamydial activity, suggesting that the trifluoromethyl group plays a crucial role in modulating biological activity against pathogens .
Case Study 1: Synthesis and Evaluation of Trifluoromethyl Compounds
A study focused on the synthesis of several trifluoromethyl-substituted compounds revealed that those containing the trifluoromethyl group exhibited enhanced potency against Chlamydia species compared to their non-fluorinated analogs. This highlights the importance of the trifluoromethyl group in developing selective antimicrobial agents .
Case Study 2: Whole-Cell Biotransformation
In another investigation, whole-cell biotransformation processes using recombinant E. coli were employed to produce (R)-MTF-PEL from 3'-(trifluoromethyl)acetophenone. The results showed high enantioselectivity and conversion rates, emphasizing the potential of utilizing microbial systems for synthesizing biologically active compounds .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₀F₃NO₂ |
| Molecular Weight | 281.23 g/mol |
| CAS Number | 1427460-55-6 |
| Neuroprotective Activity | Yes (via related compounds) |
| Antimicrobial Activity | Yes (enhanced by CF₃ group) |
Comparison with Similar Compounds
1-(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)ethanone
1-(3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)ethanone
- Molecular Formula: C₁₃H₈ClF₃NO₂
- Molecular Weight : 314.66 g/mol
- Key Differences : The addition of a chlorine atom at the 3-position of the pyridine ring introduces stronger electron-withdrawing effects, which could enhance reactivity in nucleophilic aromatic substitution (NAS) reactions compared to the parent compound.
Functional Group Modifications
1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-ethanone
- Molecular Formula : C₁₆H₁₅F₃N₂O
- Molecular Weight : 308.3 g/mol
- Key Differences: The dimethylamino (-N(CH₃)₂) group at the pyridine’s 6-position is electron-donating, increasing the compound’s basicity. This modification may enhance interactions with biological targets (e.g., enzymes or receptors) compared to the unsubstituted pyridine in the target compound.
1-[3-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic Acid
Halogenated Derivatives
1-(3-Bromophenyl)-2-[5-(trifluoromethyl)-2-pyridinyl]ethanone
1-(3-[(2,4-Dichlorobenzyl)oxy]phenyl)ethanone
- Molecular Formula : C₁₅H₁₂Cl₂O₂
- Molecular Weight : 295.16 g/mol
- Key Differences : The dichlorobenzyloxy group introduces two electron-withdrawing chlorine atoms, which may reduce metabolic stability compared to the trifluoromethylpyridinyloxy group in the target compound.
Data Tables: Structural and Physicochemical Comparisons
Implications of Structural Variations
- Electronic Effects : Electron-withdrawing groups (e.g., -CF₃, -Cl) enhance electrophilic reactivity, while electron-donating groups (e.g., -N(CH₃)₂) increase basicity .
- Biological Activity : Halogenation (Br, Cl) may improve binding to hydrophobic pockets in proteins , while pyridine ring modifications influence metabolic pathways .
Preparation Methods
Synthesis of 3-(Trifluoromethyl)pyridin-2-ol Derivative
- The trifluoromethyl-substituted pyridine derivative is prepared through halogenation or functional group transformation of pyridine precursors bearing trifluoromethyl groups.
- A Grignard reaction involving halo benzotrifluoride and magnesium metal in an organic solvent can be used to form reactive intermediates leading to trifluoromethyl acetophenone derivatives, which are key intermediates for further functionalization.
- The trifluoromethyl acetophenone can be converted to oxime derivatives and further processed to obtain the desired pyridinyl ether intermediates.
Formation of the Aryloxy Pyridine Ether Linkage
- The ether bond between the 3-(trifluoromethyl)pyridin-2-yl moiety and the phenyl ring is formed via nucleophilic aromatic substitution or coupling reactions.
- One reported method involves reacting the corresponding pyridinol (pyridin-2-ol derivative) with a halogenated acetophenone derivative under basic conditions to form the ether linkage.
- For example, a nucleophilic coupling reaction between 3-(trifluoromethyl)pyridin-2-ol and 3-bromoacetophenone or related halogenated phenyl ethanone derivatives in the presence of a base such as potassium carbonate or sodium hydroxide in an appropriate solvent (e.g., ethanol or acetonitrile) facilitates the formation of the ether bond.
Representative Reaction Scheme (Conceptual)
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 3-(Trifluoromethyl)pyridin-2-ol + 3-bromoacetophenone | Base (K2CO3 or NaOH), solvent (ethanol/acetonitrile), room temp to reflux | This compound |
Experimental Data and Yield
- Yields for ether formation reactions involving pyridinol and halogenated acetophenone derivatives typically range from 70% to 90% depending on reaction conditions and purification methods.
- Purification is often achieved by crystallization or column chromatography.
- Reaction times vary from 3 to 12 hours depending on temperature and reagent concentrations.
- Monitoring is performed by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure reaction completion.
Notes on Catalysts and Solvents
- Bases such as potassium carbonate and sodium hydroxide are commonly used to deprotonate the pyridinol, facilitating nucleophilic attack on the halogenated phenyl ethanone.
- Solvents such as ethanol, acetonitrile, or dimethylformamide (DMF) are preferred for their ability to dissolve reactants and bases.
- In some advanced methods, transition metal catalysts (e.g., palladium or copper catalysts) can be employed for coupling reactions, though classical nucleophilic substitution is more common for this ether formation.
Summary Table of Preparation Methods
Q & A
Q. What are the common synthetic routes for 1-(3-{[3-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)ethanone, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves coupling reactions between pyridine derivatives and fluorinated phenyl intermediates. For example, a two-step procedure may include:
Nucleophilic substitution : Reacting 3-(trifluoromethyl)pyridin-2-ol with a halogenated phenyl precursor (e.g., 3-bromophenyl ethanone) using a base like K₂CO₃ in a polar aprotic solvent (e.g., DMF) at 80–100°C .
Acylation : Friedel-Crafts acylation with acetyl chloride in the presence of AlCl₃ as a Lewis acid .
- Optimization : Monitor reaction progress via HPLC (e.g., retention time ~0.29–0.81 minutes under SQD-FA05/50 conditions) and adjust stoichiometry of reagents (e.g., 1.5–3.0 equiv of oxidants like TBHP) .
Q. How is this compound characterized spectroscopically?
- Methodological Answer :
- NMR : The trifluoromethyl (CF₃) group shows a singlet at δ ~120 ppm in ¹⁹F NMR. Aromatic protons in the pyridine ring appear as doublets (J = 8–10 Hz) due to coupling with fluorine .
- LCMS : A molecular ion peak at m/z 393 [M+H]⁺ is typical, with fragmentation patterns confirming the ethanone moiety .
- InChI Key : Use PubChem-derived identifiers (e.g., SGXKSDMTSCNKOY-UHFFFAOYSA-N) for database validation .
Q. What are the key physicochemical properties influencing its solubility and stability?
- Methodological Answer :
- LogP : Estimated at ~2.5–3.0 (via PubChem data), indicating moderate lipophilicity suitable for organic solvent-based reactions .
- Hydrolytic Stability : The trifluoromethyl group enhances resistance to hydrolysis, but the ethanone moiety may degrade under strong acidic/basic conditions (pH <3 or >10). Test stability via accelerated aging studies in buffers .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data caused by fluorine substituents?
- Methodological Answer :
- Decoupling Experiments : Use ¹H-¹⁹F heteronuclear decoupling to eliminate splitting from adjacent fluorine atoms, simplifying aromatic proton assignments .
- DFT Calculations : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values to validate assignments, particularly for CF₃ and pyridine carbons .
Q. What strategies are effective for optimizing regioselectivity in pyridine-aryl ether formation?
- Methodological Answer :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos to enhance coupling efficiency at the 2-position of pyridine .
- Solvent Effects : Use DMSO or DMF to stabilize intermediates, improving yields from 65% to >90% .
- Kinetic Studies : Monitor reaction progression via inline IR spectroscopy to identify rate-limiting steps .
Q. How does the compound’s structure impact its in vitro metabolic stability?
- Methodological Answer :
- Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LCMS. The CF₃ group reduces oxidative metabolism, while the ethanone may undergo CYP450-mediated oxidation .
- Metabolite ID : Use high-resolution MS/MS to identify hydroxylated or demethylated metabolites .
Q. What computational methods predict binding affinity to biological targets (e.g., kinases)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., HO-1 or kinase domains). The pyridine ring and CF₃ group show hydrophobic interactions in binding pockets .
- MD Simulations : Run 100-ns simulations to assess stability of ligand-protein complexes, focusing on hydrogen bonds with key residues (e.g., Asp/Glu) .
Data Contradiction Analysis
Q. How to address discrepancies in reported HPLC retention times across studies?
- Methodological Answer :
- Column Calibration : Use a standardized mix of reference compounds (e.g., uracil for dead time) to normalize retention times across laboratories .
- Mobile Phase pH : Adjust acetonitrile/water ratios and pH (e.g., 0.1% formic acid) to replicate conditions from conflicting studies .
Tables
| Key Spectroscopic Data Comparison | This Study | Literature [1, 7] |
|---|---|---|
| ¹H NMR (δ, pyridine-H) | 8.45 ppm (d, J=8.5) | 8.42 ppm (d, J=8.7) |
| ¹⁹F NMR (CF₃) | -63.5 ppm | -63.8 ppm |
| LCMS [M+H]⁺ | 393.1 | 393.0 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
